molecular formula C13H10N4O6 B11700958 1-(5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}furan-2-yl)ethanone

1-(5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}furan-2-yl)ethanone

Cat. No.: B11700958
M. Wt: 318.24 g/mol
InChI Key: BBEWFCRDSFKZKR-VGOFMYFVSA-N
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Description

1-(5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}furan-2-yl)ethanone is an organic compound that features a furan ring substituted with a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}furan-2-yl)ethanone typically involves the reaction of 2,4-dinitrophenylhydrazine with a furan derivative. One common method includes the reaction of 2,4-dinitrophenylhydrazine with 5-formylfuran in the presence of an acid catalyst to yield the desired hydrazone . The reaction is usually carried out in an ethanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}furan-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxide derivatives, while reduction can produce amino derivatives.

Mechanism of Action

The mechanism of action of 1-(5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}furan-2-yl)ethanone involves its interaction with biological targets, such as enzymes and receptors. The compound’s hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}furan-2-yl)ethanone is unique due to its furan ring, which imparts different electronic and steric properties compared to thiazolidine derivatives. This uniqueness can lead to distinct reactivity and biological activity profiles, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H10N4O6

Molecular Weight

318.24 g/mol

IUPAC Name

1-[5-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]furan-2-yl]ethanone

InChI

InChI=1S/C13H10N4O6/c1-8(18)13-5-3-10(23-13)7-14-15-11-4-2-9(16(19)20)6-12(11)17(21)22/h2-7,15H,1H3/b14-7+

InChI Key

BBEWFCRDSFKZKR-VGOFMYFVSA-N

Isomeric SMILES

CC(=O)C1=CC=C(O1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=CC=C(O1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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